5beta-Pregnan-20alpha-ol-3-one

CAS No.: 54353-11-6

Cat. No.: VC17973748

Molecular Formula: C21H34O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54353-11-6 |

|---|---|

| Molecular Formula | C21H34O2 |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | (5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19-,20-,21+/m0/s1 |

| Standard InChI Key | DYVGYXXLXQESJE-WTVMURBBSA-N |

| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O |

| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

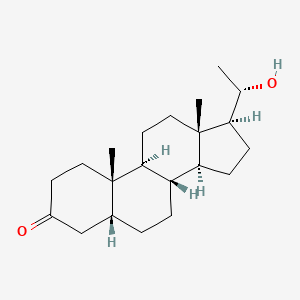

5beta-Pregnan-20alpha-ol-3-one (IUPAC name: (5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one) is defined by its 5beta-hydrogen configuration, which distinguishes it from the 5alpha-pregnane series . The 20α-hydroxyl group and 3-ketone moiety are critical to its interactions with steroid-binding proteins and enzymes .

Table 1: Key Molecular Properties

Stereochemical Considerations

The 5beta configuration imposes a bent conformation on the A/B ring junction, contrasting with the planar 5alpha isomers . This structural feature influences metabolic stability and receptor binding affinity. Nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the 20α-hydroxyl group, which enhances solubility compared to 20β-epimers .

Biosynthesis and Metabolic Pathways

Endogenous Production

5beta-Pregnan-20alpha-ol-3-one is theorized to arise from the reduction of progesterone via 5beta-reductase and subsequent hydroxylation by cytochrome P450 enzymes . In vivo, progesterone undergoes sequential modifications:

-

5beta-Reduction: Progesterone → 5beta-Pregnan-3,20-dione

-

3-Ketone Reduction: 5beta-Pregnan-3,20-dione → 5beta-Pregnan-20alpha-ol-3-one

Synthetic Routes

Industrial synthesis typically involves microbial biotransformation or semi-synthetic modification of plant-derived steroids. For example, Steraloids Inc. (Newport, RI, USA) supplies this compound for research, as evidenced by procurement records from the Institute of Organic Chemistry and Biochemistry in Prague .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection at 240 nm is commonly employed, leveraging the 3-ketone chromophore . Gas chromatography-mass spectrometry (GC-MS) protocols using derivatization (e.g., silylation) achieve detection limits of 0.1 ng/mL in plasma .

Table 2: Analytical Parameters for GC-MS Detection

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm ID) |

| Derivatization Reagent | N-Methyl-N-trimethylsilyltrifluoroacetamide |

| Ionization Mode | Electron Impact (70 eV) |

| Quantitation Ion (m/z) | 318 → 299 |

Future Directions and Unanswered Questions

-

Receptor Profiling: Systematic screening against nuclear receptors (GR, MR, AR) is needed to confirm binding activity.

-

Therapeutic Potential: Structural optimization could yield derivatives with enhanced neuroactive properties.

-

Biosynthetic Engineering: Microbial platforms (e.g., Saccharomyces cerevisiae) may enable sustainable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume